(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a methoxy-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Nitrile Formation: The amine is then reacted with a cyanating agent such as cyanogen bromide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(3-methoxyphenyl)propanenitrile: Lacks the methyl group on the aromatic ring.
(3S)-3-Amino-3-(3-methylphenyl)propanenitrile: Lacks the methoxy group on the aromatic ring.
(3S)-3-Amino-3-(4-methoxy-5-methylphenyl)propanenitrile: Has a different substitution pattern on the aromatic ring.
Uniqueness
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methoxy-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-8-5-9(11(13)3-4-12)7-10(6-8)14-2/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
AAQIKYFINLVBSR-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(CC#N)N |
Origin of Product |
United States |
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